Lipophilicity Reduction: LogP 1.15 vs. Celecoxib's LogP 3.5 Drives Divergent ADME Profiles
The target compound (CAS 926205-65-4) exhibits a computed logP of 1.15 (Chemscene) to 0.79 (Fluorochem), approximately 2.3–2.7 log units lower than celecoxib's AlogP of 3.51 [1]. This difference is driven by the replacement of celecoxib's trifluoromethyl and p-tolyl groups with methyl groups at positions 3 and 5, plus the introduction of the ionizable propanoic acid at position 4. Lower logP predicts improved aqueous solubility and reduced plasma protein binding, which are critical for in vitro assay performance where excessive lipophilicity can cause non-specific binding, aggregation, and false-positive readouts .
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.15 (Chemscene) / 0.79 (Fluorochem) |
| Comparator Or Baseline | Celecoxib AlogP = 3.51 (ChEBI) |
| Quantified Difference | ΔlogP ≈ -2.36 to -2.72 log units |
| Conditions | Computational prediction (XLogP3 / AlogP); different algorithms used across sources; direct experimental logP not located for target compound. |
Why This Matters
A ~250-fold reduction in predicted octanol-water partition coefficient makes this compound far more suitable for aqueous biochemical assays and reduces the risk of non-specific membrane partitioning that complicates cell-based screening with highly lipophilic analogs.
- [1] ChEBI:41423 – Celecoxib computed properties. European Bioinformatics Institute. Accessed 2025. View Source
